Cas no 1093798-81-2 (tert-butyl N-3-(aminomethyl)-4-fluorophenylcarbamate)

tert-butyl N-3-(aminomethyl)-4-fluorophenylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-3-(aminomethyl)-4-fluorophenylcarbamate
- tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate
- Carbamic acid, N-[3-(aminomethyl)-4-fluorophenyl]-, 1,1-dimethylethyl ester
- SCHEMBL13244160
- 1093798-81-2
- EN300-1880581
- tert-Butyl (3-(aminomethyl)-4-fluorophenyl)carbamate
- AKOS011601146
- CS-0237914
- tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate
-
- インチ: 1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-9-4-5-10(13)8(6-9)7-14/h4-6H,7,14H2,1-3H3,(H,15,16)
- InChIKey: QGCXKZXRTBGDHI-UHFFFAOYSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)NC1=CC=C(F)C(CN)=C1
計算された属性
- せいみつぶんしりょう: 240.12740595g/mol
- どういたいしつりょう: 240.12740595g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 266
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
じっけんとくせい
- 密度みつど: 1.185±0.06 g/cm3(Predicted)
- ふってん: 295.6±35.0 °C(Predicted)
- 酸性度係数(pKa): 12.70±0.70(Predicted)
tert-butyl N-3-(aminomethyl)-4-fluorophenylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1880581-2.5g |
tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate |
1093798-81-2 | 95% | 2.5g |
$1202.0 | 2023-09-18 | |
Enamine | EN300-1880581-5.0g |
tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate |
1093798-81-2 | 95% | 5g |
$1779.0 | 2023-06-01 | |
Enamine | EN300-1880581-1.0g |
tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate |
1093798-81-2 | 95% | 1g |
$614.0 | 2023-06-01 | |
Enamine | EN300-1880581-0.25g |
tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate |
1093798-81-2 | 95% | 0.25g |
$289.0 | 2023-09-18 | |
Enamine | EN300-1880581-10.0g |
tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate |
1093798-81-2 | 95% | 10g |
$2638.0 | 2023-06-01 | |
Enamine | EN300-1880581-1g |
tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate |
1093798-81-2 | 95% | 1g |
$614.0 | 2023-09-18 | |
Aaron | AR028G73-500mg |
tert-butylN-[3-(aminomethyl)-4-fluorophenyl]carbamate |
1093798-81-2 | 95% | 500mg |
$685.00 | 2025-02-16 | |
Aaron | AR028G73-100mg |
tert-butylN-[3-(aminomethyl)-4-fluorophenyl]carbamate |
1093798-81-2 | 95% | 100mg |
$303.00 | 2025-02-16 | |
Aaron | AR028G73-1g |
tert-butylN-[3-(aminomethyl)-4-fluorophenyl]carbamate |
1093798-81-2 | 95% | 1g |
$870.00 | 2025-02-16 | |
Enamine | EN300-1880581-10g |
tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate |
1093798-81-2 | 95% | 10g |
$2638.0 | 2023-09-18 |
tert-butyl N-3-(aminomethyl)-4-fluorophenylcarbamate 関連文献
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
tert-butyl N-3-(aminomethyl)-4-fluorophenylcarbamateに関する追加情報
Introduction to Tert-butyl N-3-(aminomethyl)-4-fluorophenylcarbamate (CAS No. 1093798-81-2)
Tert-butyl N-3-(aminomethyl)-4-fluorophenylcarbamate, with the chemical identifier CAS No. 1093798-81-2, is a specialized compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of carbamates, which are known for their diverse applications in medicinal chemistry. The structural features of this molecule, particularly the presence of a tert-butyl group and a 4-fluorophenyl moiety, contribute to its unique chemical properties and potential biological activities.
The tert-butyl group, a branched alkyl group, is often incorporated into molecules to enhance metabolic stability and improve pharmacokinetic profiles. This feature makes Tert-butyl N-3-(aminomethyl)-4-fluorophenylcarbamate a promising candidate for further investigation in drug design. Additionally, the 4-fluorophenyl ring introduces a fluorine atom, which is frequently used in pharmaceuticals to modulate receptor binding and metabolic pathways.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their ability to enhance drug efficacy and selectivity. The fluorine atom in the 4-fluorophenyl group can influence the electronic properties of the molecule, leading to improved interactions with biological targets. This has led to numerous studies exploring the potential of fluorinated derivatives in treating various diseases, including cancer and neurological disorders.
The N-3-(aminomethyl) part of the molecule suggests a potential for further functionalization, which could be exploited to develop novel therapeutic agents. Aminomethyl groups are versatile and can be used to form amide bonds, which are crucial in many drug molecules. This structural feature opens up possibilities for designing compounds with enhanced binding affinity and reduced toxicity.
Current research in the field of carbamates has highlighted their role as intermediates in the synthesis of bioactive molecules. Tert-butyl N-3-(aminomethyl)-4-fluorophenylcarbamate, with its unique structural attributes, could serve as a valuable building block for the development of new drugs. The combination of the stabilizing effects of the tert-butyl group and the bioisosteric properties of the fluorine atom make this compound particularly interesting for medicinal chemists.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently. These methods ensure high yields and purity, which are essential for pharmaceutical applications.
In terms of biological activity, preliminary studies have suggested that Tert-butyl N-3-(aminomethyl)-4-fluorophenylcarbamate may exhibit properties that make it useful in therapeutic contexts. For instance, its structural similarity to known bioactive molecules suggests potential interactions with enzymes or receptors involved in disease pathways. Further investigation is needed to fully elucidate its pharmacological profile.
The use of computational methods has also played a significant role in understanding the potential behavior of this compound. Molecular modeling techniques can predict how Tert-butyl N-3-(aminomethyl)-4-fluorophenylcarbamate might interact with biological targets based on its three-dimensional structure. These predictions can guide experimental design and help identify optimal conditions for drug development.
In conclusion, Tert-butyl N-3-(aminomethyl)-4-fluorophenylcarbamate (CAS No. 1093798-81-2) is a compound with significant potential in pharmaceutical research. Its unique structural features, including the tert-butyl group and the 4-fluorophenyl moiety, make it an attractive candidate for further exploration. Ongoing studies aim to uncover its biological activities and develop novel therapeutic applications based on its chemical properties.
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